2-Fluorocyclobutane-1-carboxylic acid
Description
Overview of Cyclobutane (B1203170) Scaffolds in Organic and Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, is an increasingly utilized scaffold in medicinal chemistry. nih.gov Unlike more flexible, larger cycloalkanes, the cyclobutane motif possesses a rigid and distinctly puckered conformation. pharmablock.comnih.gov This inherent rigidity can be advantageous in drug design, as it reduces the conformational flexibility of a ligand, which can lead to improved binding affinity and selectivity for its biological target. ru.nl
The unique three-dimensional structure of cyclobutanes offers versatile applications in drug development. nih.govvilniustech.lt Medicinal chemists employ this scaffold to achieve several strategic goals, including:
Conformational Restriction: Locking a molecule into a specific bioactive conformation. nih.gov
Metabolic Stability: Replacing metabolically vulnerable groups to enhance a drug's lifetime in the body. nih.govvilniustech.lt
Aryl Isosteres: Acting as non-aromatic bioisosteres for phenyl rings, which can improve physicochemical properties. nih.govvilniustech.lt
Pharmacophore Presentation: Precisely orienting key functional groups for optimal interaction with a target protein. nih.govvilniustech.lt
The successful application of this scaffold is evident in several marketed drugs, demonstrating its value in creating innovative therapeutics. pharmablock.com The unique geometry and relative chemical inertness of the cyclobutane ring make it a valuable building block for exploring chemical space and developing next-generation pharmaceuticals. nih.govnih.gov
| Drug Name | Therapeutic Area | Role of Cyclobutane Scaffold |
| Carboplatin | Oncology | Part of the dicarboxylate ligand, it modulates reactivity and reduces nephrotoxicity compared to its predecessor, cisplatin. pharmablock.comnih.gov |
| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane group occupies a hydrophobic pocket in the HCV NS3/4A protease, contributing to the drug's high potency. pharmablock.com |
| Apalutamide | Oncology (Prostate Cancer) | Features a spirocyclic cyclobutane scaffold that contributes to its function as an androgen receptor antagonist. pharmablock.com |
Strategic Importance of Fluorine Introduction in Bioactive Molecules and Probes
The introduction of fluorine into small molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's drug-like properties. chemxyne.comnih.gov Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom, allowing it to act as a bioisostere of hydrogen while profoundly altering the molecule's electronic properties. acs.org
The strategic placement of fluorine can positively influence a range of pharmacokinetic and physicochemical parameters. nih.gov One of the most significant benefits is the enhancement of metabolic stability. chemxyne.comacs.org The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond at a "soft spot" in a molecule, researchers can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. acs.org
Furthermore, fluorine's strong electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and ability to permeate cell membranes. chemxyne.comacs.org The incorporation of fluorine can also lead to more favorable protein-ligand interactions by forming specific hydrogen bonds or dipole-dipole interactions within the target's binding site. chemxyne.com In the field of medical imaging, the positron-emitting isotope ¹⁸F is a crucial radiolabel for Positron Emission Tomography (PET), a sensitive in vivo imaging technique used extensively in diagnostics and drug development. nih.govmdpi.com
| Property Influenced by Fluorination | General Effect |
| Metabolic Stability | Increased, due to the high strength of the C-F bond blocking oxidative metabolism. chemxyne.comacs.org |
| Binding Affinity | Can be enhanced through new polar and electrostatic interactions with the target protein. chemxyne.com |
| Lipophilicity | Modulated; can increase or decrease depending on the molecular context, affecting permeability and solubility. acs.orgmdpi.com |
| Acidity (pKa) | Altered for proximal functional groups due to fluorine's strong inductive effect. acs.org |
| Conformation | Can influence molecular conformation through steric and electronic effects. acs.orgacs.org |
| Membrane Permeability | Improved by fine-tuning the molecule's lipophilicity. chemxyne.comnih.gov |
Historical Context of Fluorinated Cyclic Amino Acid Research
Fluorinated amino acids represent a specialized class of compounds that have garnered increasing interest in medicinal and chemical biology research over the past few decades. nih.gov While only one fluorine-containing amino acid, 4-fluoro-L-threonine, has been identified in nature, synthetic chemists have developed numerous methods to create a wide variety of these valuable building blocks.
The research into fluorinated cyclic amino acids is a subfield that combines the conformational constraints of a cyclic scaffold with the unique properties imparted by fluorine. nih.gov The development of stereocontrolled synthetic methods has been a major focus, enabling the construction of complex cyclic structures with precise control over the orientation of both the fluorine atom and the amino acid functionalities. nih.gov
Properties
IUPAC Name |
2-fluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQXOYIXLKILCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785331-71-6 | |
| Record name | 2-fluorocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Synthesis of 2 Fluorocyclobutane 1 Carboxylic Acid and Its Analogs
Development of Enantioselective and Diastereoselective Synthetic Routes
The creation of stereochemically pure fluorinated cyclobutanes is crucial for their application in pharmaceuticals and as chiral building blocks. Researchers have explored various strategies to control the spatial arrangement of substituents on the cyclobutane (B1203170) ring.
Chiral Resolution Techniques
Chiral resolution is a common method to separate enantiomers from a racemic mixture. For carboxylic acids, this often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary.
Enzymatic resolution has emerged as a powerful tool for the deracemization of fluorinated carboxylic acids. Lipases, such as Amano PS from Burkholderia cepacia, have been successfully used for the kinetic resolution of various fluorinated arylcarboxylic acid esters through enantioselective hydrolysis. acs.orgnih.gov This process typically involves the hydrolysis of a racemic ester, where one enantiomer reacts faster, leaving the unreacted ester and the hydrolyzed acid enriched in opposite enantiomers. acs.org For example, the enzymatic hydrolysis of racemic aryl carboxylic acid esters in a phosphate (B84403) buffer can yield carboxylic acids and unreacted esters with high enantiomeric excess (ee). acs.org
While direct enzymatic resolution of 2-fluorocyclobutane-1-carboxylic acid is not extensively documented, the principles from related fluorinated carboxylic acids suggest its feasibility. The general procedure involves incubating the racemic ester with a lipase, followed by separation of the resulting acid and the unreacted ester.
Table 1: Examples of Enzymatic Resolution of Fluorinated Carboxylic Acid Esters
| Substrate | Enzyme | Product 1 (Enantiomeric Excess) | Product 2 (Enantiomeric Excess) |
|---|
This table is illustrative of the general effectiveness of enzymatic resolution for fluorinated carboxylic acids and their esters.
Control of Stereochemical Outcomes in Cyclobutane Formation
Controlling the stereochemistry during the formation of the cyclobutane ring is a more elegant and efficient approach than resolving a racemic mixture. This often involves the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.
The synthesis of functionalized cyclobutanes with high stereocontrol is an active area of research. nih.gov For instance, the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been achieved through the reduction of a cyclobutylidene Meldrum's acid derivative. uchicago.edu While not a 2-fluoro derivative, this demonstrates a strategy for controlling stereochemistry in cyclobutane systems.
Catalytic asymmetric transformations of cyclobutenones are another promising avenue for producing enantioenriched four-membered carbocycles. nih.gov A novel allylic reduction-asymmetric transfer hydrogenation cascade, catalyzed by a Noyori-Ikariya ruthenium complex, has been used to produce 2-chlorocyclobutenols with high optical purity, which can serve as precursors to other substituted cyclobutanes. nih.gov
Furthermore, the diversified synthesis of chiral fluorinated cyclobutane derivatives has been made possible through the regio- and enantioselective hydroboration of gem-difluorinated cyclobutenes using rhodium catalysis. nih.govresearchgate.net This method provides chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. nih.govresearchgate.net These versatile building blocks can then be converted into a variety of enantioenriched fluorinated cyclobutane derivatives. nih.govresearchgate.net
Fluorination Strategies for Cyclobutane Ring Systems
The introduction of a fluorine atom onto a cyclobutane ring can be achieved through various fluorination methods. The choice of strategy depends on the available starting materials and the desired stereochemistry of the final product.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination is a common method for introducing fluorine, typically by displacing a good leaving group with a fluoride (B91410) ion source. The synthesis of 3-fluorinated cyclobutane building blocks has been accomplished using nucleophilic fluorination as a key step. researchgate.netacs.org
A common precursor for nucleophilic fluorination is a hydroxyl group, which can be converted into a better leaving group, such as a tosylate or triflate. For example, in the synthesis of CH2F-substituted cyclobutanes, a hydroxyl group was activated with triflic anhydride (B1165640) (Tf2O), and the subsequent substitution with a fluorine anion under mild conditions yielded the desired product. chemrxiv.org However, elimination and other side processes can be significant challenges in these reactions. chemrxiv.org
Deoxofluorination, another nucleophilic fluorination method, involves the direct conversion of a carbonyl group or a hydroxyl group to a fluorine atom. Reagents like diethylaminosulfur trifluoride (DAST) are often used for this purpose. However, attempts to use standard nucleophilic deoxofluorination protocols on certain cyclobutane substrates, such as a carboxylic acid, alcohol, and aldehyde, were reported to be unsuccessful. chemrxiv.org
Electrophilic Fluorination Methodologies
While less commonly reported for this specific class of compounds in the provided search results, electrophilic fluorination offers an alternative approach. This method involves the use of an electrophilic fluorine source, such as F-TEDA-BF4 (Selectfluor®), to add a fluorine atom to an electron-rich center, like an enolate or an enol ether. A diastereoselective carbonyl-directed fluorination has been mentioned in the context of cyclobutane synthesis, which could potentially involve an electrophilic mechanism. acs.org
Synthesis of Radiolabeled this compound Derivatives
Radiolabeled analogs of this compound are valuable tools for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of these compounds requires specialized radiolabeling techniques, often with short-lived isotopes like fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C).
The synthesis of anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), a widely studied PET tracer for tumor imaging, provides a clear example of radiosynthesis in this class of molecules. nih.govsnmjournals.org The radiosynthesis is typically achieved through nucleophilic fluorination of a precursor molecule. nih.gov
The precursor, syn-1-t-butyl-carbamate-3-trifluromethanesulfonoxy-1-cyclobutane-1-carboxylic acid methyl ester, is reacted with K[¹⁸F]F/Kryptofix 2.2. nih.gov This is followed by hydrolysis to remove the protecting groups and purification to yield the final radiolabeled product. nih.gov Automated radiosynthesis of anti-[¹⁸F]FACBC has been reported with a radiochemical yield of 24% and a radiochemical purity of 99%. nih.gov The total synthesis time is typically around 60 minutes. nih.gov
Table 2: Radiosynthesis of anti-[¹⁸F]FACBC
| Precursor | Radiolabeling Reagent | Key Steps | Radiochemical Yield | Radiochemical Purity |
|---|
For labeling with carbon-11, the classic method for preparing [¹¹C]carboxylic acids involves the fixation of [¹¹C]CO₂ with strong basic Grignard or organolithium reagents. researchgate.net More recent methods utilize the reaction of [¹¹C]CO₂ with terminal alkynes in the presence of DBU, or with fluoride-activated silane (B1218182) derivatives in a copper-catalyzed reaction. semanticscholar.orgrsc.org These methods could potentially be adapted for the synthesis of [¹¹C]this compound.
Precursor Synthesis for Isotopic Labeling
The synthesis of precursors for isotopic labeling, particularly for positron emission tomography (PET) tracers like ¹⁸F-labeled this compound, is a critical step that dictates the success and efficiency of the final radiolabeling process. The general strategy involves preparing a molecule with a suitable leaving group at the position designated for radiofluorination. This leaving group must be readily displaced by the [¹⁸F]fluoride ion in a nucleophilic substitution reaction.
A common approach involves the multi-step synthesis of precursors bearing sulfonate ester leaving groups, such as triflates, mesylates, or tosylates. nih.govnih.gov For instance, a synthetic route analogous to that used for other cyclic amino acids starts with a protected cyclobutane derivative. acs.org A key intermediate is often a hydroxy-substituted cyclobutane, which can be prepared through methods like Sₙ2 inversion hydrolysis of a suitable precursor. nih.gov This alcohol is then "activated" by reacting it with an agent like triflic anhydride (Tf₂O) in a solvent such as dichloromethane. nih.govchemrxiv.org This reaction converts the hydroxyl group into a highly reactive triflate group, an excellent leaving group for subsequent nucleophilic fluorination. nih.gov These triflate precursors are often highly unstable and are typically used immediately in the next step without extensive purification. nih.govacs.org
Table 1: Common Precursors for Radiofluorination
| Precursor Type | Leaving Group | Activating Reagent Example |
|---|---|---|
| Triflate | -OSO₂CF₃ | Triflic anhydride (Tf₂O) |
| Mesylate | -OSO₂CH₃ | Methanesulfonyl chloride (MsCl) |
Radiochemical Synthesis Protocols and Yield Optimization
The radiochemical synthesis of ¹⁸F-labeled compounds such as [¹⁸F]-2-fluorocyclobutane-1-carboxylic acid typically involves the nucleophilic substitution of a precursor with cyclotron-produced [¹⁸F]fluoride. A standard protocol involves a one-pot, two-step reaction sequence. nih.govacs.org First, the precursor is subjected to nucleophilic fluorination using [¹⁸F]fluoride. nih.gov To enhance the nucleophilicity of the fluoride ion in organic solvents, a phase-transfer catalyst like Kryptofix 222 is often used in conjunction with a base, such as cesium carbonate (Cs₂CO₃) or tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH). nih.govnih.gov The reaction is typically carried out in a protic solvent system, such as a mixture of t-butanol and acetonitrile, at elevated temperatures. nih.govnih.gov Following the incorporation of the ¹⁸F-fluorine atom, a deprotection step is usually required, for example, the cleavage of protecting groups like N-Boc and esters using strong acid (e.g., 6 M HCl). nih.govacs.org The final product is then purified, commonly via high-performance liquid chromatography (HPLC). nih.gov
Optimization of the radiochemical yield is paramount due to the short half-life of ¹⁸F (approximately 110 minutes). nih.gov Several parameters can be systematically varied to improve yields. nih.gov Key factors include:
Precursor and Leaving Group: The choice between triflate, mesylate, or tosylate precursors can impact reaction rates and yields. nih.gov
Base and Catalyst System: The selection of the base (e.g., Cs₂CO₃, TBAHCO₃, TBAOH) and phase-transfer catalyst is crucial for activating the [¹⁸F]fluoride. nih.gov
Reaction Conditions: Temperature and reaction time must be carefully optimized to maximize product formation while minimizing degradation and side reactions. For example, optimal conditions for one system were found to be 100°C for 20 minutes. nih.gov
Solvent System: The choice of solvent can influence the solubility of reagents and the reaction kinetics. nih.gov
Modern approaches have been developed to accelerate this optimization process. High-throughput methods using droplet-based microfluidic platforms allow for hundreds of reactions to be run in parallel on a silicon chip. nih.govescholarship.org This technology enables the rapid screening of variables like reagent concentrations, solvents, and temperatures using only nanomole amounts of the expensive precursor, significantly reducing development time and reagent consumption compared to conventional automated synthesizers. nih.gov While a synthesis for a related fluorinated cyclic amino acid analog yielded a decay-corrected radiochemical yield of 1.3%, optimized protocols for other tracers have achieved yields as high as 52.2%. nih.govacs.org
Table 2: Factors Influencing Radiochemical Yield
| Parameter | Description | Example Impact |
|---|---|---|
| Precursor Amount | The quantity of the starting material for labeling. | Optimized at 4 mg for an [¹⁸F]FP-CIT synthesis. nih.gov |
| Reaction Temperature | The temperature at which the fluorination reaction is conducted. | Optimal yield achieved at 100°C. nih.gov |
| Reaction Time | The duration of the heating for the fluorination step. | 20 minutes was found to be optimal in a specific case. nih.gov |
| Base/Elution System | The base used to elute and activate [¹⁸F]fluoride. | Direct TBAOH addition gave higher yields than carbonate-based systems. nih.gov |
| Final Yield | The decay-corrected percentage of radiolabeled product. | Yields can range from low (1.3%) to high (52.2%) depending on the molecule and optimization. nih.govacs.org |
Derivatization and Functionalization of the Cyclobutane Core
The derivatization and functionalization of the this compound core are essential for exploring structure-activity relationships and developing analogs with tailored properties. The cyclobutane scaffold can be modified through various chemical transformations targeting the carboxylic acid group or the ring itself. chemrxiv.org
Standard functional group interconversions are commonly employed. The carboxylic acid moiety can be reduced to a primary alcohol using reducing agents like borane (B79455) dimethyl sulfide (B99878) complex (BH₃∙Me₂S). chemrxiv.org This resulting alcohol serves as a versatile intermediate. It can be converted to a halide, such as a bromide, via the Appel reaction, or transformed into a mesylate by treatment with mesyl chloride (MsCl). chemrxiv.org This mesylate can then be used in nucleophilic substitution reactions; for example, reaction with sodium azide (B81097) (NaN₃) followed by reduction with lithium aluminum hydride (LiAlH₄) provides access to the corresponding aminomethylcyclobutane derivative. chemrxiv.org
More advanced strategies focus on the direct functionalization of the cyclobutane ring's C–H bonds. acs.org This modern approach uses a directing group, often the carbonyl of an amide or ester derivative, to guide a transition-metal catalyst to a specific C–H bond on the ring. acs.org This allows for the controlled, sequential installation of substituents, such as aryl groups, onto the cyclobutane skeleton. This method is particularly powerful for creating unsymmetrical cyclobutanes and overcoming challenges related to stereochemistry. acs.org Other synthetic methods, such as [2+2] cycloadditions, can be used to construct the functionalized cyclobutane ring system from acyclic precursors with high stereocontrol. nih.gov These diverse synthetic tools enable the creation of a wide range of functionalized cis- and trans-1,2-disubstituted cyclobutane building blocks, including amines and other carboxylic acid derivatives, on a multigram scale. chemrxiv.orgnih.gov
Table 3: Examples of Cyclobutane Core Functionalization
| Starting Group | Reagents | Resulting Group | Reference |
|---|---|---|---|
| Carboxylic Acid | BH₃∙Me₂S | Primary Alcohol | chemrxiv.org |
| Primary Alcohol | MsCl, Et₃N | Mesylate | chemrxiv.org |
| Mesylate | 1. NaN₃ 2. LiAlH₄ | Primary Amine | chemrxiv.org |
| C–H Bond (Amide-directed) | Pd(OAc)₂, Aryl Iodide | Aryl Group | acs.org |
Stereochemical and Conformational Analysis of 2 Fluorocyclobutane 1 Carboxylic Acid Systems
Investigation of Cyclobutane (B1203170) Ring Conformations
The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. This puckering is characterized by a dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. The substituents on the ring significantly influence the degree of puckering and the preferred conformation. For a 2-substituted cyclobutane-1-carboxylic acid, two primary puckered conformations are possible, with the substituents occupying either axial or equatorial-like positions.
Computational studies on related 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent at the C2 position, when in an equatorial position, modulates the conformational preference of the ring-puckering. In the case of 2-fluorocyclobutane-1-carboxylic acid, the fluorine atom and the carboxylic acid group can exist in either a cis or trans relationship. For each of these diastereomers, the ring can adopt conformations where the substituents are pseudo-axial or pseudo-equatorial. The relative stability of these conformers is determined by a balance of steric and stereoelectronic effects.
| Conformer | Substituent Orientation | Relative Stability |
| trans-diaxial | F (axial), COOH (axial) | Less favored due to 1,3-diaxial interactions |
| trans-diequatorial | F (equatorial), COOH (equatorial) | Generally more favored |
| cis-axial/equatorial | F (axial), COOH (equatorial) | Dependent on specific stereoelectronic effects |
| cis-equatorial/axial | F (equatorial), COOH (axial) | Dependent on specific stereoelectronic effects |
Stereoelectronic Effects of Fluorine on Molecular Geometry and Dynamics
The high electronegativity of the fluorine atom leads to significant stereoelectronic effects that influence the geometry and conformational preferences of the molecule. One of the most important of these is the gauche effect, where a conformation with substituents in a gauche relationship (dihedral angle of ~60°) is favored over the anti conformation. This is often attributed to hyperconjugation, involving the donation of electron density from a C-H or C-C σ-bonding orbital into the C-F σ* antibonding orbital.
In cis-2-fluorocyclobutane-1-carboxylic acid, a gauche relationship can exist between the C-F bond and the C-COOH bond. This interaction can stabilize conformations where these groups are in proximity. Computational analysis on related cis-1,2-disubstituted cyclobutanes with fluoroalkyl groups has revealed a prevalent synclinal (gauche) orientation of the C-F and α-C-H bonds. This preference for a gauche arrangement can lead to measurable changes in bond lengths and angles compared to a hypothetical planar or anti-conformer.
Intramolecular Interactions and Hydrogen Bonding Networks
The presence of both a fluorine atom (a potential hydrogen bond acceptor) and a carboxylic acid group (a hydrogen bond donor and acceptor) raises the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond between the carboxylic acid proton and the fluorine atom (O-H···F) could further stabilize specific conformations.
While covalently bound fluorine is generally a weak hydrogen bond acceptor, the proximity enforced by the cyclobutane ring might facilitate such an interaction. The formation of this hydrogen bond would depend on the relative orientation of the fluorine and carboxylic acid groups, being most likely in the cis isomer where the groups are on the same face of the ring. The presence of such a bond would have a significant impact on the conformational equilibrium and could be detected spectroscopically. Studies on other fluorinated organic molecules have convincingly established the existence of intramolecular hydrogen bonds involving fluorine through various NMR methodologies and DFT-based theoretical calculations. nih.gov
Advanced Spectroscopic Characterization Techniques in Conformational Studies
A combination of spectroscopic techniques is essential to experimentally probe the complex conformational equilibria of this compound systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D-NMR, Temperature Coefficient NMR, Amide Proton/Deuterium Exchange)
NMR spectroscopy is a powerful tool for conformational analysis.
¹H NMR: The coupling constants between vicinal protons (³JHH) are dependent on the dihedral angle (Karplus relationship). By measuring these coupling constants, the puckering of the cyclobutane ring and the relative orientation of the substituents can be inferred.
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment and, therefore, to the conformation of the molecule. Coupling constants between fluorine and protons (JHF) also provide valuable structural information. For instance, ³JHF values in related fluorinated cyclobutanes have been used to suggest a preferential synclinal orientation of the C-H and C-F bonds. chemrxiv.org
¹³C NMR: The chemical shifts of the ring carbons can also be indicative of the ring conformation.
Temperature Coefficient NMR: Studying the temperature dependence of the chemical shifts of the carboxylic acid proton can provide evidence for intramolecular hydrogen bonding. A small temperature coefficient is often indicative of a proton involved in a stable intramolecular hydrogen bond.
2D-NMR: Techniques like NOESY can provide information about through-space proximities between atoms, helping to distinguish between different conformers.
| Nucleus | Typical Chemical Shift Range (ppm) | Key Information |
| ¹H (ring) | 1.5 - 3.5 | Dihedral angles from ³JHH |
| ¹H (COOH) | 10 - 13 | Hydrogen bonding environment |
| ¹³C (ring) | 20 - 50 | Ring strain and conformation |
| ¹³C (COOH) | 170 - 185 | Electronic environment of carboxyl group |
| ¹⁹F | -180 to -220 | Conformational and electronic environment |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for probing the carboxylic acid group and potential hydrogen bonding.
C=O Stretch: The stretching frequency of the carbonyl group is sensitive to its environment. Intramolecular hydrogen bonding to the carbonyl oxygen would typically lead to a decrease in the C=O stretching frequency.
O-H Stretch: The O-H stretching vibration of the carboxylic acid is typically a broad band. The position and shape of this band can provide strong evidence for the presence and nature of hydrogen bonding. A sharper, higher frequency band might indicate a free O-H group, while a broader, red-shifted band is characteristic of hydrogen bonding. In related fluorinated carboxylic acids, both monomeric and dimeric species, each with distinct IR signatures, have been observed in solution. uantwerpen.be
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation |
| O-H Stretch (free) | ~3500 | Non-hydrogen bonded carboxylic acid |
| O-H Stretch (H-bonded) | 2500-3300 (broad) | Inter- or intramolecular hydrogen bonding |
| C=O Stretch (free) | ~1760 | Non-hydrogen bonded carbonyl |
| C=O Stretch (H-bonded) | 1700-1730 | Hydrogen-bonded carbonyl |
| C-F Stretch | 1000-1400 | Presence of fluorine |
Circular Dichroism (CD) Spectroscopy
For chiral isomers of this compound, CD spectroscopy can provide valuable information about the solution-state conformation. The CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores. The carbonyl group of the carboxylic acid acts as a chromophore, and its interaction with the chiral environment of the rest of the molecule will give rise to a characteristic CD signal. Theoretical calculations can be used to predict the CD spectra for different conformers, and by comparing the calculated and experimental spectra, the predominant conformation in solution can be determined. This technique has been successfully applied to the conformational analysis of β-peptide oligomers of a derivative, cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. researchgate.net
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound is not extensively published, analysis of related cyclobutane derivatives provides significant insight into the expected structural parameters.
The puckering of the cyclobutane ring and the relative orientation of the fluorine and carboxylic acid groups (axial vs. equatorial) are key determinants of the solid-state conformation. Computational analysis, alongside experimental data from similar structures, suggests that the conformation of substituted cyclobutanes has a decisive influence on their physicochemical properties. researchgate.net
Below is a table of expected and observed structural parameters for cyclobutane carboxylic acid systems based on crystallographic studies of related compounds.
| Parameter | Typical Value/Range | Description |
| C-C (ring) Bond Length | 1.54 - 1.56 Å | The standard length for carbon-carbon single bonds within the strained four-membered ring. |
| C-F Bond Length | ~1.35 Å | The characteristic length of a carbon-fluorine bond. |
| C-COOH Bond Length | ~1.52 Å | The bond connecting the carboxylic acid group to the cyclobutane ring. |
| C=O Bond Length | ~1.21 Å | The double bond within the carboxyl group. |
| C-OH Bond Length | ~1.31 Å | The single bond within the carboxyl group. |
| Ring Puckering Angle | 20° - 35° | The dihedral angle that defines the deviation of the cyclobutane ring from planarity. |
| Intermolecular H-Bond | O-H···O distance ~2.6-2.8 Å | The distance characteristic of hydrogen bonds formed between carboxylic acid groups in the crystal lattice. |
Note: The values are representative and can vary based on the specific substitution pattern and crystal packing forces.
Mass Spectrometry in Structure Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₅H₇FO₂), the molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Upon electron impact ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. libretexts.org The fragmentation patterns for carboxylic acids are well-characterized. libretexts.org Common fragmentation pathways include the loss of small, stable neutral molecules or radicals. libretexts.orgyoutube.com For this compound, key fragmentation events would involve the carboxylic acid functional group and the cyclobutane ring.
Prominent fragmentation pathways would include:
Loss of the hydroxyl radical (·OH): This results in an acylium ion (M-17) and is a common fragmentation for carboxylic acids. miamioh.edu
Loss of the carboxyl group (·COOH): This cleavage gives rise to a fluorocyclobutyl cation (M-45). libretexts.org
McLafferty Rearrangement: While less common for cyclic acids without a sufficiently long side chain, if applicable, it would produce a characteristic peak. youtube.com
Ring Opening and Cleavage: The strained cyclobutane ring can open, followed by the loss of small molecules like ethylene (B1197577) (C₂H₄) or fluoroethylene.
The presence of fluorine can be identified by characteristic peaks, although its fragmentation behavior is generally less dominant than that of the carboxylic acid group. The following table summarizes the expected key fragments for this compound.
| Fragment Ion | m/z (Mass/Charge) | Description of Neutral Loss |
| [C₅H₇FO₂]⁺· (Molecular Ion) | 118 | The intact molecule with one electron removed. |
| [C₅H₆FO]⁺ | 101 | Loss of a hydroxyl radical (·OH) from the carboxyl group. |
| [C₄H₆F]⁺ | 73 | Loss of a carboxyl radical (·COOH). |
| [C₅H₇O₂]⁺ | 100 | Loss of a fluorine radical (·F) (less common). |
| [COOH]⁺ | 45 | The carboxyl cation itself, a common fragment. youtube.com |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the stereochemical and conformational properties of molecules like this compound at an atomic level. researchgate.net These methods complement experimental techniques by providing detailed insights into molecular structure, stability, and dynamic behavior that can be difficult to observe directly. nih.gov
Force Field and Quantum Mechanics Calculations
The foundation of computational studies lies in two primary methods: force field calculations (based on molecular mechanics) and quantum mechanics (QM) calculations. nih.govnih.gov
Force Field Calculations: These methods use classical physics to model molecules as a collection of atoms held together by springs representing bonds. The energy of the molecule is calculated using a set of parameters known as a force field (e.g., GAFF2, PCFF). nih.govresearchgate.net Force fields are computationally efficient and are particularly well-suited for studying large systems or for running long molecular dynamics simulations to explore conformational space. nih.gov
Quantum Mechanics Calculations: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of molecular structure and energetics by solving approximations of the Schrödinger equation. nih.gov A common and effective approach for small organic molecules involves using the B3LYP functional with a 6-31G** basis set, which offers a good balance between accuracy and computational cost. nih.gov QM calculations are used for:
Geometry Optimization: To find the lowest energy structure of a molecule. nih.gov
Frequency Analysis: To confirm that an optimized structure is a true energy minimum and to predict vibrational spectra. nih.gov
Calculating Electronic Properties: Such as partial charges, dipole moments, and HOMO-LUMO energy gaps, which can indicate chemical stability and reactivity. nih.gov
The following table outlines the applications of these computational methods.
| Method | Basis | Primary Applications |
| Force Field (e.g., GAFF2) | Classical Mechanics (Parameterized) | Molecular dynamics simulations, conformational searching of large molecules, rapid energy evaluation. |
| Quantum Mechanics (e.g., DFT) | Schrödinger Equation (Approximated) | Accurate geometry optimization, calculation of electronic properties, reaction pathway analysis. |
Conformational Energy Landscape Mapping
The conformational energy landscape is a map that describes all possible spatial arrangements (conformations) of a molecule and their corresponding potential energies. For this compound, this landscape is primarily defined by the puckering of the cyclobutane ring and the rotation around the single bond connecting the carboxylic acid group to the ring.
The cyclobutane ring is not flat; it exists in a puckered conformation to relieve ring strain. This results in two primary conformers where the substituents can be in either pseudo-axial or pseudo-equatorial positions. The fluorine atom and the carboxylic acid group can be on the same side of the ring (cis) or on opposite sides (trans). For each of these isomers, computational methods can be used to calculate the energy of different puckered states.
By systematically rotating key bonds and calculating the energy at each step, a potential energy surface can be generated. The low points on this surface correspond to stable or metastable conformers, while the high points represent the energy barriers (transition states) that must be overcome for the molecule to switch between conformers. The relative energies of these conformers determine their population at a given temperature. The presence of the electronegative fluorine atom can significantly influence these energy differences through stereoelectronic effects. researchgate.net
A representative table showing a hypothetical conformational analysis is presented below.
| Conformer Description | Relative Energy (kcal/mol) | Key Feature |
| trans-di-equatorial | 0.0 (Reference) | Both fluorine and carboxylic acid groups are in lower-energy equatorial-like positions on the puckered ring. |
| trans-di-axial | 2.0 - 4.0 | Both groups are in higher-energy axial-like positions, leading to steric strain. |
| cis-equatorial-axial | 0.5 - 1.5 | One group is equatorial, the other is axial. Stability depends on the specific group in the axial position. |
| cis-axial-equatorial | 0.7 - 1.8 | The reverse of the above; often a slightly different energy due to differing steric demands. |
Note: These energy values are illustrative examples based on general principles of conformational analysis and would need to be confirmed by specific QM calculations for this compound.
Design and Investigation of Derivatives and Analogs
Fluorinated Cyclobutane (B1203170) β-Amino Acid Derivatives
The synthesis of fluorinated cyclic β-amino acid derivatives is a significant area of research, driven by the desire to create conformationally constrained building blocks for peptide-based drug design. researchgate.net The incorporation of such unnatural moieties can enhance proteolytic stability and influence the secondary structure of peptides. researchgate.net While a broad range of fluorinated cyclobutane-containing amino acids have been explored, the derivatives of 2-fluorocyclobutane-1-carboxylic acid are of particular interest due to the unique conformational constraints imposed by the four-membered ring in combination with the stereospecific placement of the fluorine atom. researchgate.net
The synthesis of these derivatives often involves multi-step sequences. For example, a common strategy involves the stereoselective synthesis of a cyclobutane precursor followed by the introduction of the amino and fluoro groups. researchgate.net One key synthetic step can be the iodoxazolidinone formation on a cyclobutene (B1205218) system to introduce the amino and a hydroxyl group, which can later be converted to a fluorine atom. researchgate.net Another approach includes the desilylative deoxyfluorination of TMS-protected cyanohydrins or iodofluorination of methylenecyclobutane (B73084) carboxylates as key steps to introduce the fluorine atom onto the cyclobutane ring. researchgate.net These methods allow for the preparation of various monofluorinated 1,3-disubstituted cyclobutane building blocks. researchgate.net
The resulting fluorinated cyclobutane β-amino acid derivatives serve as valuable intermediates for more complex structures, including peptidomimetics and foldamers. The specific stereochemistry of the fluorine and amino groups on the cyclobutane ring plays a crucial role in dictating the conformational preferences of the resulting molecules.
Incorporation into Peptide and Peptidomimetic Structures
The incorporation of fluorinated amino acids, including derivatives of this compound, into peptide and peptidomimetic structures is a strategy employed to enhance their biological activity, metabolic stability, and structural integrity. researchgate.netresearchgate.net The unique stereoelectronic properties of fluorine can influence peptide folding and binding affinity to biological targets. nih.gov
A notable example is the synthesis and conformational analysis of homo-oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. researchgate.net Researchers have successfully prepared di-, tetra-, and hexamers of this cyclic cis-β-amino acid. researchgate.net Conformational studies of these oligomers using a combination of IR, NMR, and CD spectroscopy, along with molecular modeling, revealed a strong preference for a well-defined strand-like structure. researchgate.net This contrasts with the helical structures often observed in other β-peptide oligomers.
The table below summarizes the key findings from the structural analysis of these peptidomimetic structures.
| Oligomer Length | Dominant Secondary Structure | Key Stabilizing Interactions |
| Dimer | Strand-like | Intermolecular hydrogen bonding |
| Tetramer | Strand-like | Intermolecular hydrogen bonding |
| Hexamer | Strand-like | Intermolecular hydrogen bonding |
This table is based on findings from studies on homo-oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. researchgate.net
Interestingly, the strand-like conformation adopted by these oligomers is not primarily driven by intra-residue hydrogen bonding, which is often a key stabilizing force in peptide secondary structures. researchgate.net X-ray crystallographic analysis of the tetramer confirmed the regular strand-like conformation in the solid state, stabilized by a network of intermolecular hydrogen bonds. researchgate.net The backbone topology and the orientation of the four-membered rings in the fluorinated tetramer were found to be significantly different from its non-fluorinated counterpart, highlighting the profound impact of the fluorine substituent on the conformational landscape of the peptide. researchgate.net
Fluorinated Foldamers and Their Conformational Behavior
Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of the secondary structures of proteins and nucleic acids. nih.govwikipedia.org The introduction of fluorine into foldamer backbones represents an emerging strategy to create novel architectures with unique conformational properties and enhanced biological potential. researchgate.netanr.fr
The strategic placement of fluorine atoms introduces specific noncovalent interactions that can further stabilize a desired fold. These interactions include:
Hydrogen bonding: While sometimes weakened, the presence of fluorine can influence the geometry of hydrogen bonds. nih.gov
Dipole-dipole interactions: The highly polar C-F bond can engage in favorable electrostatic interactions.
Hydrophobic interactions: Fluorinated segments can create fluorous domains that drive folding through solvophobic effects. nih.gov
By carefully balancing these interactions, it is possible to design fluorinated foldamers that adopt specific secondary structures, such as helices or strands. researchgate.netnih.gov
The conformational behavior of foldamers derived from fluorinated amino acids has been a subject of intense investigation. While some fluorinated foldamers are designed to mimic helical structures, others exhibit a preference for more extended, strand-like conformations. researchgate.netanr.fr
As previously mentioned, oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid adopt a well-defined strand-like structure. researchgate.net This preference is attributed to the conformational constraints imposed by the cyclobutane ring and the stereoelectronic effects of the fluorine atom. Molecular dynamics simulations and spectroscopic analyses have shown that these strand-like structures are stabilized by electrostatic interactions between the fluorine atoms and neighboring protons, rather than conventional intra-chain hydrogen bonds. researchgate.netresearchgate.net
In contrast, other fluorinated building blocks, such as those based on trifluoromethyl-substituted triazoles, can give rise to short multi-stranded β-sheet-like structures. researchgate.net The ability to control the secondary structure by selecting the appropriate fluorinated monomer opens up possibilities for designing foldamers with specific shapes and functionalities, potentially for applications in inhibiting protein-protein interactions. researchgate.netanr.fr
The table below provides a comparative overview of the structural features of different fluorinated foldamers.
| Monomer Unit | Predominant Secondary Structure | Primary Stabilizing Interactions |
| cis-2-amino-1-fluorocyclobutane-1-carboxylic acid | Strand-like | Intermolecular hydrogen bonding, electrostatic interactions involving fluorine |
| CF3-1,4-Tz amino acids | Short multi-stranded β-sheet-like | Electrostatic interactions between triazole proton and nitrogen |
| 1,4-Tz-CF2 units | Elongated β-strand-like | Electrostatic interactions between fluorine and neighboring protons |
This table is a synthesis of findings from various studies on fluorinated foldamers. researchgate.netresearchgate.netresearchgate.net
Synthesis and Preclinical Evaluation of Radiotracer Analogs for Molecular Imaging Research
The development of novel radiotracers for positron emission tomography (PET) is crucial for advancing molecular imaging in oncology and neuroscience. Analogs of this compound have been investigated as potential PET imaging agents due to the favorable properties conferred by the fluorinated cyclobutane scaffold.
The synthesis of these radiotracers typically involves the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) in the final steps of the synthetic sequence. A common precursor for radiosynthesis is a molecule containing a good leaving group, such as a triflate, which can be displaced by [¹⁸F]fluoride. acs.orgnih.gov The radiosynthesis needs to be rapid and efficient due to the short half-life of ¹⁸F (approximately 110 minutes).
Preclinical evaluation of these radiotracer analogs involves a series of in vitro and in vivo studies to assess their potential as imaging agents. Key aspects of this evaluation include:
In vitro uptake studies: These studies are performed using cancer cell lines to determine the mechanism of uptake. For many amino acid-based radiotracers, uptake is mediated by specific amino acid transport systems, such as the L-type amino acid transporter (LAT1), which is often upregulated in tumor cells. nih.govacs.org
In vivo biodistribution studies: These studies are conducted in animal models, typically rodents, to determine the distribution of the radiotracer in various organs and tissues over time. An ideal tumor imaging agent should exhibit high uptake in the tumor and rapid clearance from non-target tissues, leading to high tumor-to-background ratios. nih.govnih.gov
Metabolic stability: It is important to assess whether the radiotracer is metabolized in vivo, as metabolites could interfere with imaging. nih.gov
Small animal imaging studies: PET imaging studies in tumor-bearing animal models are performed to visualize tumor uptake and assess the imaging characteristics of the radiotracer. nih.govnih.gov
For example, the preclinical evaluation of various fluorinated aminocyclobutane and aminocyclopentane carboxylic acid derivatives has demonstrated their potential for imaging brain tumors and prostate cancer. nih.govacs.org These studies have shown that the compounds are transported primarily via the L-type amino acid transport system and can provide high tumor-to-contralateral brain tissue ratios in animal models of glioma. nih.gov The biodistribution profiles often show delayed bladder accumulation, which is an advantage for imaging pelvic tumors like prostate cancer. nih.gov
The chemical structure of the radiotracer, including the stereochemistry of the fluorine atom and the amino acid moiety, can significantly impact its biological properties and imaging performance. Therefore, the design and synthesis of new analogs continue to be an active area of research.
Biological and Biochemical Relevance Preclinical Research Focus
Investigation of Cellular Uptake Mechanisms in Model Systems
The cellular uptake of 2-fluorocyclobutane-1-carboxylic acid and its derivatives is a critical area of preclinical research, as it determines the compound's bioavailability and intracellular concentration. Studies have primarily focused on its radiolabeled analogue, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC or fluciclovine), to elucidate its transport mechanisms in various cell models.
The uptake of fluorinated amino acid analogues like this compound is predominantly mediated by amino acid transporters, which are often upregulated in cancer cells to meet their increased metabolic demands. researchgate.net The primary transporters involved are the L-type amino acid transporter 1 (LAT1) and the Alanine-Serine-Cysteine Transporter 2 (ASCT2). researchgate.net
LAT1 is a sodium-independent transporter that facilitates the exchange of large neutral amino acids. scienceopen.comresearchgate.net Its affinity for substrates is influenced by the presence of both an amino and a carboxylic acid group, as well as large, neutral side chains. scienceopen.com Studies on prostate cancer cells have shown a significant correlation between the uptake of [¹⁸F]fluciclovine and the expression of LAT1. nih.govnih.gov Specifically, tumors with higher Gleason grades, indicating more aggressive cancer, exhibit both increased [¹⁸F]fluciclovine uptake and higher LAT1 staining intensity. nih.govnih.gov This suggests that LAT1 plays a crucial role in the transport of this fluorinated cyclobutane (B1203170) derivative in these cancer models. nih.govnih.gov
ASCT2, a sodium-dependent transporter, is also a key player in the uptake of [¹⁸F]fluciclovine. researchgate.net It primarily transports small neutral amino acids such as alanine, serine, and cysteine. nih.gov Competitive inhibition experiments in human glioma cell lines demonstrated that substrates of the ASC system, like L-serine and L-glutamine, strongly inhibit the sodium-dependent uptake of [¹⁸F]FACBC. nih.gov This indicates a significant contribution of ASCT2 to the cellular accumulation of this compound. nih.gov While both high and low-grade tumors express ASCT2, its correlation with the uptake of [¹⁸F]fluciclovine has been found to be less direct compared to LAT1 in some prostate cancer studies. nih.gov
The interplay between these transporters can vary depending on the cell type and the specific conditions. For instance, in some carcinoma cells, the transport of [¹⁸F]FACBC is mediated by both system A (another sodium-dependent transporter) and system L, while in others, it is predominantly through system L. snmjournals.org
Comparative studies on the uptake of anti-1-amino-3-[¹⁴C]fluorocyclobutane-1-carboxylic acid ([¹⁴C]FACBC) have been conducted across a range of human carcinoma cell lines to understand its differential accumulation. These studies reveal that the uptake kinetics and the primary transport mechanisms can vary significantly among different cancer types. snmjournals.org
For example, in A431 (epidermal carcinoma) and PC14 (lung carcinoma) cells, the accumulation of [¹⁴C]FACBC was observed to increase over time, suggesting a transport mechanism involving both system A and system L transporters. snmjournals.org In contrast, LS180 (colorectal carcinoma), H441 (lung carcinoma), and MDA-MB-435 (breast carcinoma) cells showed a peak accumulation at around 3 minutes, which then decreased, with system L being the main transport route. snmjournals.org
In a comparative study with human glioma cell lines, the uptake of anti-[¹⁴C]FACBC was 1.4 to 2.6 times higher than that of L-[methyl-¹⁴C]methionine in normal human astrocytes and low-grade glioma cells (Hs683, SW1088). nih.gov However, in high-grade glioma cells (U87MG, T98G), the uptake of both tracers was nearly equal. nih.gov This highlights the differential transporter activity in various grades of glioma.
The following interactive data table summarizes the findings from comparative uptake studies in different cell lines.
| Cell Line | Cancer Type | Primary Transport System(s) | Uptake Characteristics | Reference |
|---|---|---|---|---|
| A431 | Epidermal Carcinoma | System A and System L | Gradual increase over time | snmjournals.org |
| PC14 | Lung Carcinoma | System A and System L | Gradual increase over time | snmjournals.org |
| LS180 | Colorectal Carcinoma | System L | Peak at 3 min, then decrease | snmjournals.org |
| H441 | Lung Carcinoma | System L | Peak at 3 min, then decrease | snmjournals.org |
| MDA-MB-435 | Breast Carcinoma | System L | Peak at 3 min, then decrease | snmjournals.org |
| Hs683, SW1088 | Low-Grade Glioma | ASC and L systems | Higher uptake than methionine | nih.gov |
| U87MG, T98G | High-Grade Glioma | ASC and L systems | Similar uptake to methionine | nih.gov |
Impact of Fluorination on Peptide and Protein Structure and Stability in Model Systems
The introduction of fluorine into amino acids and, by extension, into peptides and proteins, can have profound effects on their structure, stability, and function. mdpi.comresearchgate.net The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, contribute to these effects. nih.gov
The conformational preferences of peptides can also be influenced by the stereoselective incorporation of fluorinated amino acids. nih.govcanterbury.ac.nz The strong dipole of the C-F bond can lead to specific intramolecular interactions that favor certain secondary structures, such as β-turns or helical conformations. iris-biotech.de For example, the gauche effect between a fluorine atom and a vicinal amide group can restrict the torsional angles of the peptide backbone, thereby pre-organizing the peptide into a specific conformation. canterbury.ac.nz This conformational control can be exploited in the design of peptides with enhanced biological activity. nih.gov
However, the impact of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.gov While in many cases fluorination confers resistance to proteolysis, there are instances where it has little to no effect or can even increase susceptibility to enzymatic degradation. nih.gov
Future Directions and Research Perspectives
Exploration of Novel Cyclobutane (B1203170) Ring Systems with Fluorine Substituents
The cyclobutane ring, a strained four-membered carbocycle, offers a unique structural motif that is increasingly utilized in medicinal chemistry to impart conformational restriction and improve metabolic stability in drug candidates. nih.gov The future in this area lies in the creation of novel cyclobutane systems with diverse fluorine substitution patterns beyond simple monofluorination. Research is moving towards the synthesis of cyclobutanes bearing multiple fluorine atoms, such as gem-difluoro and vicinal difluoro moieties, as well as fluoroalkyl groups like trifluoromethyl (CF3) and difluoromethyl (CHF2). tandfonline.comresearchgate.net
The development of synthetic methods to create multi-substituted cyclobutanes with precise stereochemistry is a significant challenge and a key area of future exploration. nih.gov For instance, intermolecular [2+2] cross-photoreactions are being investigated to generate cyclobutane rings with four different substituents in a quantitative and stereospecific manner. nih.gov The synthesis of chiral fluorinated cyclobutane derivatives, which are valuable for creating sp3-enriched small carbocycles, remains a complex task that is attracting considerable interest from the synthetic chemistry community. nih.govresearchgate.netnih.gov These novel ring systems serve as versatile intermediates for creating a diverse library of bioactive compounds. researchgate.net
| Research Area | Focus | Potential Impact |
| Multi-fluorinated Cyclobutanes | Synthesis of cyclobutanes with gem-difluoro, vicinal difluoro, or fluoroalkyl groups. tandfonline.comresearchgate.net | Enhanced metabolic stability, altered lipophilicity, and unique biological activities. researchgate.net |
| Stereochemically Complex Systems | Development of methods for creating cyclobutanes with multiple, well-defined stereocenters. nih.gov | Precise control over the 3D orientation of functional groups for optimized target binding. |
| Novel Scaffolds | Creation of fused or spirocyclic cyclobutane systems containing fluorine. | Access to unexplored chemical space and novel molecular geometries. |
| Cross-Photoreactions | Use of photochemical methods to construct highly substituted cyclobutane rings. nih.gov | Efficient and stereospecific synthesis of complex structures. nih.gov |
Advanced Methodologies for Stereocontrol in Synthesis
Achieving precise control over the stereochemistry of fluorinated cyclobutanes is critical, as the spatial arrangement of atoms profoundly influences a molecule's biological activity. Future research will focus on developing more sophisticated and efficient methods for stereocontrolled synthesis. nih.gov While numerous protocols for the synthesis and functionalization of cyclobutanes have been developed, the creation of enantiomerically pure fluorinated derivatives remains a significant endeavor. mdpi.comresearchgate.net
Catalytic asymmetric transformations are at the forefront of this effort. researchgate.net For example, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to produce chiral building blocks with excellent regio- and enantioselectivity. nih.govbohrium.com Other promising approaches include organocatalyzed and biocatalyzed reactions, which offer environmentally friendly alternatives to traditional metal-based catalysis. mdpi.comresearchgate.net The development of methods like the stereospecific ring contraction of pyrrolidines also presents a novel pathway to highly substituted chiral cyclobutanes. nih.gov These advanced strategies are essential for accessing the full potential of strained four-membered ring compounds in various applications. researchgate.net
Development of New Fluorinated Building Blocks for Chemical Synthesis
The use of fluorinated building blocks is a dominant strategy in drug discovery, providing a reliable way to introduce fluorine into complex molecules. tandfonline.comyoutube.com While 2-fluorocyclobutane-1-carboxylic acid is a valuable synthon, the future demands an expanded arsenal (B13267) of such building blocks to access a wider range of chemical diversity. tandfonline.com Research is focused on developing synthetic routes that are scalable, cost-effective, and compatible with a variety of functional groups. tandfonline.comnih.govbeilstein-journals.org
Recent advances in transition-metal catalyzed C-H functionalization are enabling new strategies for incorporating fluorinated moieties. rsc.org Methodologies such as halofluorination and decarboxylative fluorination are being refined to produce novel fluorinated compounds. tandfonline.comnih.govbeilstein-journals.org The synthesis of chiral gem-difluorinated α-boryl cyclobutanes, for example, provides versatile platforms for creating a wide array of enantioenriched fluorinated derivatives. researchgate.netnih.gov The goal is to bridge the gap between novel synthetic methods and their practical application in producing multigram quantities of diverse fluorinated building blocks for drug discovery programs. tandfonline.com
| Building Block Category | Synthetic Strategy | Key Features |
| Chiral Monofluorinated Cyclobutanes | Asymmetric catalysis, diastereomer separation. researchgate.netresearchgate.net | Provides access to specific stereoisomers (e.g., cis- and trans-2- and 3-fluorocyclobutanecarboxylic acids). researchgate.net |
| Gem-Difluorinated Cyclobutanes | Rhodium-catalyzed asymmetric hydroboration. researchgate.netnih.gov | Creates versatile chiral intermediates for further functionalization. researchgate.netnih.gov |
| Fluoroalkyl-Substituted Cyclobutanes | Photocatalytic cyclization cascades. researchgate.net | Introduces groups like CF3 and CF2H with high regio- and diastereoselectivity. researchgate.net |
| Functionalized Fluorinated Cycloalkanes | Nucleophilic fluorination, functional group transformations. researchgate.netresearchgate.net | Generates a variety of derivatives including alcohols, amines, and thiols on a multigram scale. researchgate.netresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Fluorinated Compound Design and Property Prediction
Elucidation of Complex Fluorine Effects on Biological Recognition and Interaction (at molecular level)
Understanding how the fluorine atom influences a molecule's interaction with a biological target is fundamental to rational drug design. researchgate.net The unique properties of fluorine—its high electronegativity, small size, and the low polarizability of the C-F bond—can profoundly affect a molecule's conformation, binding affinity, and metabolic stability. researchgate.netnih.gov
Future research will employ a combination of computational methods and experimental techniques to dissect these interactions at the molecular level. nih.govacs.org While it is known that fluorine can act as a hydrogen bond acceptor, its interactions are often more complex and can involve contacts with aryl groups or be mediated by water molecules within a protein's binding pocket. nih.govacs.org The effects of fluorination can be subtle and difficult to predict, sometimes leading to unexpected changes in binding energy. nih.govacs.org Systematic investigations using quantum mechanics and molecular mechanics (QM/MM) methods can help to quantify the strength and nature of "fluorine bonding". acs.org A deeper understanding of these specific interactions is crucial for moving beyond serendipitous discovery to the rational design of next-generation fluorinated therapeutics. researchgate.netnih.gov
Q & A
Q. Basic Safety & Handling
- PPE : Wear nitrile gloves, goggles, and lab coats. Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs .
- Storage : Keep in airtight containers at 0–6°C to prevent degradation, similar to fluorinated cyclopropane derivatives .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in chemical waste containers .
How does fluorine substitution at the cyclobutane ring influence reactivity in nucleophilic substitution reactions?
Advanced Mechanistic Insights
The electron-withdrawing nature of fluorine increases ring strain and polarizes adjacent C–F bonds, enhancing susceptibility to nucleophilic attack. For example, in fluorocyclobutane carboxylates, the α-carbon becomes electrophilic, facilitating reactions with amines or thiols. However, steric hindrance from the cyclobutane ring may reduce reaction rates compared to linear fluorocarboxylic acids. Computational modeling (e.g., DFT) can predict regioselectivity .
What analytical techniques are most effective for characterizing stereochemical purity in derivatives of this compound?
Q. Advanced Characterization
- NMR : ¹⁹F NMR distinguishes diastereomers via coupling constants (e.g., J₃,4 in trans vs. cis isomers).
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for (1R,2R)-cyclobutane dicarboxylates .
How can researchers optimize reaction conditions to mitigate thermal instability during synthesis?
Experimental Design
Cyclobutane rings are prone to ring-opening under heat. Mitigation strategies include:
- Low-Temperature Reactions : Use ice baths or cryogenic reactors (<0°C).
- Microwave-Assisted Synthesis : Shorten reaction times to reduce thermal exposure .
- Stabilizing Additives : Introduce radical inhibitors (e.g., BHT) or buffer systems to maintain pH 6–8 .
What biomedical applications exist for fluorinated cyclobutane carboxylic acids?
Q. Advanced Applications
- PET Imaging : [¹⁸F]-labeled analogs (e.g., 1-amino-3-fluorocyclobutane-1-carboxylic acid) target tumor cells via amino acid transporters, enabling non-invasive cancer imaging .
- Enzyme Inhibition : Fluorocyclobutane moieties act as transition-state analogs in protease inhibitors (e.g., HIV-1 protease) .
How do solvent choices impact the catalytic efficiency of this compound in asymmetric synthesis?
Advanced Reaction Optimization
Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stabilize intermediates, while protic solvents (e.g., methanol) may protonate carboxylate groups, reducing nucleophilicity. For enantioselective catalysis, use chiral solvents like (R)-limonene or co-solvents with crown ethers to improve stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
